Superior uPA Inhibitory Potency Compared to Structural Analogs and Amiloride
In a cell-free indirect uPA assay, (E)-UK122 TFA (reported as UK122) demonstrated an IC50 of 0.2 µM against uPA [1]. This potency is equivalent to the most active initial hit (NS47844, IC50 0.2 µM) but is 2-fold more potent than NS47751 (IC50 0.4 µM), 6.5-fold more potent than NS47847 (IC50 1.3 µM), and 75-fold more potent than the classical uPA inhibitor amiloride (IC50 15 µM) [1]. This establishes (E)-UK122 TFA as a high-potency lead within its class.
| Evidence Dimension | Inhibitory potency against uPA |
|---|---|
| Target Compound Data | IC50 = 0.2 µM |
| Comparator Or Baseline | NS47844 (IC50 = 0.2 µM); NS47751 (IC50 = 0.4 µM); NS47847 (IC50 = 1.3 µM); Amiloride (IC50 = 15 µM) |
| Quantified Difference | 2- to 75-fold improvement over comparators |
| Conditions | Cell-free indirect uPA assay using a chromogenic peptide substrate, 10 µM starting concentration |
Why This Matters
Selecting a potent inhibitor ensures robust target engagement at lower concentrations, minimizing the risk of off-target effects in cell-based assays.
- [1] Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. doi: 10.1158/1535-7163.MCT-06-0520. View Source
